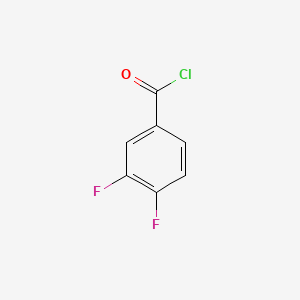

3,4-Difluorobenzoyl chloride

Description

The exact mass of the compound 3,4-Difluorobenzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-Difluorobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Difluorobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-7(11)4-1-2-5(9)6(10)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQWXGVZELKOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227703 | |

| Record name | 3,4-Difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76903-88-3 | |

| Record name | 3,4-Difluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76903-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076903883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-difluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4-Difluorobenzoyl Chloride (CAS: 76903-88-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4-Difluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The document details its chemical and physical properties, safety and handling information, and a representative experimental protocol for its application in amide synthesis.

Core Properties and Specifications

3,4-Difluorobenzoyl chloride is a versatile chemical reagent valued for its role in introducing the 3,4-difluorobenzoyl moiety into various molecular structures. This substitution can significantly enhance the biological activity and stability of target molecules.[1]

Chemical and Physical Properties

The fundamental properties of 3,4-Difluorobenzoyl chloride are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| CAS Number | 76903-88-3 | [1][2] |

| Molecular Formula | C₇H₃ClF₂O | [1][3] |

| Molecular Weight | 176.55 g/mol | [1][3] |

| Appearance | Colorless to light yellow or light orange clear liquid | [1] |

| Density | 1.403 g/mL at 25 °C | [4][5] |

| Boiling Point | 61-63 °C at 15 mmHg; 44 °C at 3 mmHg; 185-186 °C | [1][4][6] |

| Refractive Index (n20/D) | 1.5114 | [4][5] |

| Purity | ≥ 95% (GC) | [1] |

| IUPAC Name | 3,4-difluorobenzoyl chloride | [2][3] |

| InChI Key | RPQWXGVZELKOEU-UHFFFAOYSA-N | [2][3] |

Safety and Handling Information

Due to its hazardous nature, proper handling and storage of 3,4-Difluorobenzoyl chloride are critical. It is classified as a corrosive substance that causes severe skin burns and eye damage.[2][3]

| Hazard Information | Details | References |

| GHS Pictogram | GHS05 (Corrosion) | [2] |

| Signal Word | Danger | [2] |

| Hazard Statement | H314: Causes severe skin burns and eye damage | [2][3] |

| Storage | Store at 2 - 8 °C | [1] |

| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501 | [2][7] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. | [7] |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water. | [8] |

| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. | [7] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | [8] |

Applications in Synthesis

3,4-Difluorobenzoyl chloride is a pivotal intermediate in organic synthesis, with its applications spanning several industries.

-

Pharmaceuticals: It serves as a key building block in the development of anti-cancer and anti-inflammatory drugs. The presence of fluorine atoms can enhance the therapeutic efficacy of the final active pharmaceutical ingredient (API).[1]

-

Agrochemicals: This compound is utilized in the formulation of effective herbicides and fungicides, contributing to improved crop yields and protection.[1]

-

Material Science: It is employed in the synthesis of advanced polymers and specialty chemicals, imparting improved chemical resistance and durability to the resulting materials.[1][9]

The high reactivity of the acid chloride group allows for its ready participation in acylation reactions such as esterification, amidation, and Friedel-Crafts acylation.[10]

Experimental Protocol: Amide Synthesis

The following is a detailed methodology for a typical Schotten-Baumann reaction to synthesize an amide using 3,4-Difluorobenzoyl chloride. This protocol is based on established procedures for similar reactions.

Objective: To synthesize N-aryl-3,4-difluorobenzamide from 3,4-Difluorobenzoyl chloride and a primary arylamine.

Materials:

-

3,4-Difluorobenzoyl chloride

-

Primary arylamine (e.g., aniline)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N) or Pyridine

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary arylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acid Chloride: Slowly add a solution of 3,4-Difluorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, purify the crude product by recrystallization or column chromatography on silica gel.

-

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. 3,4-Difluorobenzoyl chloride is corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Visualized Synthetic Pathway

The following diagram illustrates a typical amidation reaction involving 3,4-Difluorobenzoyl chloride, a fundamental transformation in the synthesis of many biologically active compounds.

Caption: Synthetic pathway for the amidation of a primary amine using 3,4-Difluorobenzoyl chloride.

References

- 1. benchchem.com [benchchem.com]

- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. nbinno.com [nbinno.com]

physical and chemical properties of 3,4-Difluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzoyl chloride is a valuable and highly reactive chemical intermediate, distinguished by the presence of two fluorine atoms on the benzoyl chloride core. This substitution pattern significantly influences the compound's reactivity and imparts unique properties to its derivatives. Consequently, it has emerged as a crucial building block in the synthesis of a wide array of complex organic molecules. Its primary applications lie in the pharmaceutical and agrochemical industries, where the introduction of fluorine atoms can enhance the biological activity, metabolic stability, and pharmacokinetic profiles of active compounds.[1] This guide provides a comprehensive overview of the physical and chemical properties of 3,4-Difluorobenzoyl chloride, along with detailed experimental protocols for its synthesis and common reactions, and its application in synthetic pathways.

Core Physical and Chemical Properties

3,4-Difluorobenzoyl chloride is a colorless to light yellow or light orange clear liquid under standard conditions.[1] It is characterized by its high reactivity, particularly its sensitivity to moisture, which necessitates careful handling and storage under inert conditions. A summary of its key physical and chemical properties is presented in the tables below.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₃ClF₂O | [1] |

| Molecular Weight | 176.55 g/mol | [1] |

| Appearance | Colorless to light yellow to light orange clear liquid | [1][2] |

| Boiling Point | 44 °C at 3 mmHg | [1][2] |

| Density | 1.51 g/mL | [1][2] |

| Refractive Index (n20/D) | 1.43 | [1][2] |

Chemical Properties and Safety Information

| Property | Description | Reference |

| Reactivity | Highly reactive acyl chloride. Sensitive to moisture and reacts readily with nucleophiles such as amines, alcohols, and arenes. | |

| Stability | Stable under dry, inert conditions. Should be stored at 2 - 8 °C. | [1] |

| Key Hazards | Corrosive. Causes severe skin burns and eye damage. Lachrymatory. | [3] |

| Incompatibilities | Water, strong bases, strong oxidizing agents, alcohols. | |

| Solubility | Soluble in many common organic solvents such as dichloromethane, tetrahydrofuran, and toluene. Reacts with protic solvents like water and alcohols. | [3] |

Experimental Protocols

The high reactivity of the acyl chloride functional group makes 3,4-Difluorobenzoyl chloride a versatile reagent for various chemical transformations. The following sections provide detailed methodologies for its synthesis and key reactions.

Synthesis of 3,4-Difluorobenzoyl Chloride

The most common laboratory-scale synthesis of 3,4-Difluorobenzoyl chloride involves the reaction of 3,4-difluorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

Methodology:

-

Reaction Setup: A dry, two-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases (HCl and SO₂). The apparatus is flushed with an inert gas (e.g., nitrogen or argon).

-

Charging the Flask: 3,4-difluorobenzoic acid (1.0 equivalent) is placed in the flask.

-

Addition of Thionyl Chloride: Thionyl chloride (2.0-3.0 equivalents) is added to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: The reaction mixture is heated to reflux (typically around 80 °C) and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. Excess thionyl chloride is removed by distillation under reduced pressure.

-

Purification: The crude 3,4-Difluorobenzoyl chloride is then purified by fractional vacuum distillation to yield the pure product.

Amide Bond Formation

3,4-Difluorobenzoyl chloride readily reacts with primary and secondary amines to form the corresponding amides. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

Methodology:

-

Reaction Setup: A dry round-bottom flask is equipped with a magnetic stir bar and an inert gas inlet.

-

Reactant Preparation: The amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents) are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).

-

Addition of Acyl Chloride: The solution is cooled to 0 °C in an ice bath. A solution of 3,4-Difluorobenzoyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent is added dropwise to the stirred amine solution.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched by the addition of water or a dilute aqueous acid (e.g., 1M HCl). The product is extracted with an organic solvent.

-

Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude amide can be further purified by recrystallization or column chromatography.

Friedel-Crafts Acylation

3,4-Difluorobenzoyl chloride can be used to introduce the 3,4-difluorobenzoyl group onto an aromatic ring via a Friedel-Crafts acylation reaction. This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet.

-

Catalyst Suspension: Anhydrous aluminum chloride (1.1-1.3 equivalents) is suspended in an anhydrous inert solvent (e.g., dichloromethane or 1,2-dichloroethane) in the reaction flask and cooled to 0 °C.

-

Addition of Reactants: A solution of 3,4-Difluorobenzoyl chloride (1.0 equivalent) in the same solvent is added dropwise to the stirred suspension. Following this, the aromatic substrate (1.0-1.2 equivalents) is added dropwise, maintaining the temperature at 0-5 °C.[4]

-

Reaction: The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature, stirring for an additional 1-4 hours. The reaction progress is monitored by TLC or GC.

-

Work-up: The reaction is carefully quenched by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: The product is extracted with an organic solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent. After filtration and solvent removal, the crude product is purified by column chromatography or recrystallization.

Application in Synthesis: A Case Study

The utility of 3,4-Difluorobenzoyl chloride as a synthetic intermediate is exemplified in the preparation of various pharmaceutical candidates. One such example is the synthesis of N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide derivatives, which have been investigated for their biological activity.

The final step in the synthesis of 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide involves the acylation of the key intermediate, 8-(2-aminoethyl)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one, with 3,4-difluorobenzoyl chloride.

Caption: Synthesis of a bioactive compound using 3,4-Difluorobenzoyl chloride.

Conclusion

3,4-Difluorobenzoyl chloride is a highly versatile and reactive intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique electronic properties, conferred by the difluoro substitution, make it an invaluable tool for medicinal chemists seeking to modulate the properties of drug candidates. A thorough understanding of its physical properties, chemical reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development. The provided experimental protocols offer a solid foundation for the synthesis and derivatization of this important chemical building block.

References

Spectroscopic Profile of 3,4-Difluorobenzoyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3,4-Difluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics.

Executive Summary

3,4-Difluorobenzoyl chloride (C₇H₃ClF₂O, CAS No: 76903-88-3) is a colorless to light yellow liquid.[1] Its molecular structure and purity are routinely confirmed using spectroscopic methods. This guide presents a detailed analysis of its IR and NMR spectra, crucial for quality control and reaction monitoring in synthetic chemistry. The data herein has been compiled and interpreted from reliable spectroscopic databases.

Infrared (IR) Spectroscopy

The infrared spectrum of 3,4-Difluorobenzoyl chloride is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. The most prominent feature is the strong carbonyl (C=O) stretching vibration, which is typical for acyl chlorides and appears at a high frequency. Other significant absorptions include C-F stretching and aromatic C-H and C=C vibrations.

Table 1: Infrared (IR) Spectral Data for 3,4-Difluorobenzoyl chloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1770 - 1810 | Strong | C=O stretch (Acyl chloride) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretching |

| 1300 - 1100 | Strong | C-F stretching |

| 900 - 675 | Medium-Strong | Aromatic C-H bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of 3,4-Difluorobenzoyl chloride. The ¹H NMR spectrum reveals the chemical environment of the aromatic protons, while the ¹³C NMR spectrum provides insights into each carbon atom in the molecule, including the carbonyl carbon.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum of 3,4-Difluorobenzoyl chloride displays a complex multiplet pattern due to the fluorine-hydrogen and hydrogen-hydrogen couplings.

Table 2: ¹H NMR Spectral Data for 3,4-Difluorobenzoyl chloride (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.80 - 8.10 | m | - | Aromatic Protons (3H) |

Note: Specific assignments and coupling constants for the aromatic protons can be complex and may require advanced 2D NMR techniques for full elucidation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows distinct signals for each of the seven carbon atoms in 3,4-Difluorobenzoyl chloride. The carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift. The aromatic carbons exhibit splitting due to carbon-fluorine coupling.

Table 3: ¹³C NMR Spectral Data for 3,4-Difluorobenzoyl chloride (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Carbonyl) |

| 115 - 155 | Aromatic Carbons (C-F, C-H, C-COCl) |

Note: The exact chemical shifts of the aromatic carbons are influenced by the fluorine substituents and their coupling.

Experimental Protocols

The following are general experimental protocols for acquiring IR and NMR spectra of a liquid sample such as 3,4-Difluorobenzoyl chloride.

Infrared (IR) Spectroscopy (Neat Liquid)

-

Sample Preparation: A small drop of neat 3,4-Difluorobenzoyl chloride is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

-

Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean salt plates is recorded.

-

Data Acquisition: The sample assembly is placed in the spectrometer's sample holder, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-20 mg of 3,4-Difluorobenzoyl chloride is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[2] A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm). The tube is capped and shaken gently to ensure a homogeneous solution.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal-to-noise.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3,4-Difluorobenzoyl chloride.

References

A Comprehensive Technical Guide to the Safe Handling of 3,4-Difluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for 3,4-Difluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Adherence to these guidelines is critical to ensure a safe laboratory environment. This compound's reactivity, particularly its moisture sensitivity, and its corrosive nature necessitate careful handling and storage.

Core Safety and Hazard Information

3,4-Difluorobenzoyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage. It is also a lachrymator, meaning it can cause tearing.[1][2] The material is combustible and reacts with water, liberating toxic gas.

Quantitative Data Summary

The following tables summarize the key quantitative data available for 3,4-Difluorobenzoyl chloride.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClF₂O | |

| Molecular Weight | 176.55 g/mol | |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 61-63 °C at 15 mmHg | [4] |

| Density | 1.403 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D 1.5114 | [4][5] |

| Flash Point | 173 °F (78.3 °C) | [4] |

Table 2: Hazard Classifications

| Classification | Code | Description | Source(s) |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | |

| Serious Eye Damage | H318 | Causes serious eye damage | |

| Corrosive to Metals | H290 | May be corrosive to metals |

Experimental and Handling Protocols

Strict adherence to established protocols is mandatory when working with 3,4-Difluorobenzoyl chloride.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is required:

-

Eye Protection: Chemical safety goggles and a face shield.[6]

-

Hand Protection: Impervious gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A chemical-resistant lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of splashing, a chemical-resistant apron or suit should be worn.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded, a NIOSH/MSHA-approved respirator is necessary.

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors or mists. Handle only in a chemical fume hood. Keep away from heat, sparks, and open flames. The container may develop pressure; open it carefully. It is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) where possible.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and water.[2] Keep containers tightly closed in a corrosive-resistant container with a resistant inner liner. Store locked up. Recommended storage temperature is between 2-8°C.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or foam. Do not use water, as it reacts with the substance.

-

Specific Hazards: Thermal decomposition can produce toxic fumes, including carbon oxides, hydrogen chloride gas, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Spill Response

In the event of a spill, the area should be evacuated. Only trained personnel wearing appropriate PPE should handle the cleanup.

-

Containment: Absorb the spill with an inert, dry material such as sand or earth. Do not use combustible materials like sawdust.

-

Cleanup: Carefully collect the absorbed material into a suitable, labeled container for disposal.

-

Ventilation: Ensure the area is well-ventilated.

-

Environmental Precautions: Prevent the spill from entering drains or waterways.

Visualized Workflows

The following diagrams illustrate key safety and handling procedures for 3,4-Difluorobenzoyl chloride.

Caption: Workflow for handling a 3,4-Difluorobenzoyl chloride spill.

Caption: Standard procedure for safe laboratory handling of 3,4-Difluorobenzoyl chloride.

References

Navigating the Challenges of a Moisture-Sensitive Reagent: An In-depth Technical Guide to 3,4-Difluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the moisture sensitivity of 3,4-difluorobenzoyl chloride, a critical reagent in the synthesis of pharmaceuticals and other advanced materials. Understanding and controlling its reactivity with water is paramount for ensuring reaction efficiency, product purity, and experimental reproducibility. This document outlines the fundamental principles of its hydrolysis, recommended handling and storage protocols, and detailed experimental methodologies for assessing its stability.

Core Concepts: The Inherent Reactivity of Acyl Chlorides

3,4-Difluorobenzoyl chloride, like other acyl chlorides, is characterized by a highly electrophilic carbonyl carbon. The presence of two electron-withdrawing fluorine atoms on the benzene ring further enhances this electrophilicity, making the molecule particularly susceptible to nucleophilic attack by water. This inherent reactivity is the primary reason for its pronounced moisture sensitivity.

The reaction with water, known as hydrolysis, is typically rapid and exothermic, proceeding via a nucleophilic acyl substitution mechanism. The water molecule attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and subsequently a proton to yield 3,4-difluorobenzoic acid and hydrochloric acid. This degradation pathway not only consumes the starting material but also introduces acidic byproducts that can catalyze other unwanted side reactions.

Quantitative Data Summary

Table 1: Physicochemical Properties of 3,4-Difluorobenzoyl Chloride

| Property | Value |

| Molecular Formula | C₇H₃ClF₂O |

| Molecular Weight | 176.55 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 185-186 °C |

| Density | ~1.403 g/mL at 25 °C |

| Sensitivity | Moisture Sensitive |

Table 2: Illustrative Stability Data under Controlled Conditions

| Condition | Timepoint | Purity of 3,4-Difluorobenzoyl Chloride (%) (Illustrative) |

| 25°C / 40% Relative Humidity | 0 hours | 99.5 |

| 1 hour | 98.0 | |

| 4 hours | 95.2 | |

| 24 hours | 85.1 | |

| Inert Atmosphere (Nitrogen) | 0 hours | 99.5 |

| 24 hours | 99.4 | |

| 1 week | 99.2 |

Experimental Protocols

To rigorously assess the moisture sensitivity and stability of 3,4-difluorobenzoyl chloride, the following experimental protocols are recommended.

Protocol 1: Determination of Hydrolysis Rate by Titration

Objective: To quantify the rate of hydrolysis of 3,4-difluorobenzoyl chloride in an aqueous-organic solvent mixture.

Materials:

-

3,4-Difluorobenzoyl chloride

-

Anhydrous acetone or acetonitrile

-

Deionized water

-

Standardized 0.1 M sodium hydroxide solution

-

Phenolphthalein indicator

-

Thermostatted reaction vessel

-

Magnetic stirrer

-

Burette, pipettes, and volumetric flasks

Methodology:

-

Prepare a stock solution of 3,4-difluorobenzoyl chloride in the chosen anhydrous organic solvent.

-

In the thermostatted reaction vessel, prepare a known volume of an aqueous-organic solvent mixture (e.g., 90:10 acetone:water).

-

Initiate the reaction by adding a precise aliquot of the 3,4-difluorobenzoyl chloride stock solution to the stirring solvent mixture.

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold anhydrous acetone.

-

Immediately titrate the generated hydrochloric acid in the quenched sample with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

-

The rate of reaction can be determined by plotting the concentration of HCl produced over time.

Protocol 2: Stability Assessment by HPLC

Objective: To monitor the degradation of 3,4-difluorobenzoyl chloride over time under various storage conditions.

Materials:

-

3,4-Difluorobenzoyl chloride

-

HPLC-grade acetonitrile and water

-

Formic acid or other suitable mobile phase modifier

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical column (e.g., C18)

-

Vials for stability study

-

Controlled environment chambers (e.g., set to specific temperature and humidity)

Methodology:

-

Develop a suitable HPLC method to separate 3,4-difluorobenzoyl chloride from its primary degradant, 3,4-difluorobenzoic acid.

-

Dispense precise quantities of high-purity 3,4-difluorobenzoyl chloride into a series of vials.

-

Expose the vials to different environmental conditions (e.g., refrigerated, ambient temperature, elevated humidity, inert atmosphere).

-

At specified time points, remove a vial from each condition.

-

Dissolve the contents in a known volume of anhydrous acetonitrile and analyze by the developed HPLC method.

-

Quantify the peak area of 3,4-difluorobenzoyl chloride and any degradation products.

-

Plot the percentage of remaining 3,4-difluorobenzoyl chloride against time for each storage condition to determine its stability profile.

Visualizations

The following diagrams illustrate the key chemical pathway and a recommended workflow for handling this moisture-sensitive reagent.

Caption: The hydrolysis pathway of 3,4-Difluorobenzoyl chloride.

Caption: Recommended workflow for handling moisture-sensitive 3,4-Difluorobenzoyl chloride.

Conclusion

The utility of 3,4-difluorobenzoyl chloride in synthetic chemistry is undeniable, but its efficacy is intrinsically linked to its purity and stability. By understanding its sensitivity to moisture and implementing rigorous handling and storage protocols, researchers can mitigate the risks of degradation. The experimental methods outlined in this guide provide a robust framework for quantifying the stability of this reagent, ensuring the reliability and success of its application in research and development.

An In-depth Technical Guide to the Storage and Handling of 3,4-Difluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions, stability, and handling procedures for 3,4-Difluorobenzoyl chloride (CAS No. 76903-88-3). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, maintaining the integrity of this reagent is critical for reproducible and successful synthetic outcomes.[1][2] This document outlines the primary degradation pathways and provides detailed experimental protocols for stability assessment.

Core Storage Recommendations

3,4-Difluorobenzoyl chloride is a moisture-sensitive and corrosive compound.[3] Proper storage is paramount to prevent degradation and ensure the safety of laboratory personnel. The consensus from safety data sheets (SDS) and supplier information points to the following core storage conditions.

Table 1: Recommended Storage Conditions for 3,4-Difluorobenzoyl Chloride

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C or cool, ambient temperatures.[1][2] | Reduces the rate of potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents contact with atmospheric moisture, which is the primary cause of degradation. |

| Container | Tightly sealed, original container. | Prevents ingress of moisture and air. |

| Location | A dry, cool, and well-ventilated area. | Ensures a stable environment and dissipates any potential vapors. |

| Incompatible Materials | Water, strong bases, and alcohols. | Reacts violently with water and can be degraded by bases and alcohols. |

| Light Exposure | Store away from direct sunlight. | While not explicitly stated as light-sensitive, it is good practice for reactive chemicals. |

Stability Profile and Degradation Pathways

The primary degradation pathway for 3,4-Difluorobenzoyl chloride is hydrolysis. The acyl chloride functional group is highly susceptible to nucleophilic attack by water, leading to the formation of 3,4-Difluorobenzoic acid and hydrochloric acid. This reaction is often rapid and can be catalyzed by the presence of acids or bases.

Caption: Primary hydrolytic degradation pathway of 3,4-Difluorobenzoyl chloride.

While specific long-term and accelerated stability data for 3,4-Difluorobenzoyl chloride is not extensively published, the following sections provide detailed protocols for researchers to generate this data in their own laboratories. The principles outlined are based on established methods for assessing the stability of moisture-sensitive acyl chlorides.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of 3,4-Difluorobenzoyl chloride, a combination of purity analysis by High-Performance Liquid Chromatography (HPLC) and moisture content determination by Karl Fischer titration is recommended.

Long-Term and Accelerated Stability Study Protocol

This protocol is designed to evaluate the stability of 3,4-Difluorobenzoyl chloride under various storage conditions over time.

Objective: To determine the degradation profile of 3,4-Difluorobenzoyl chloride under ICH recommended long-term and accelerated storage conditions.

Methodology:

-

Sample Preparation: In an inert atmosphere (e.g., a glovebox), aliquot 3,4-Difluorobenzoyl chloride into multiple vials with airtight seals.

-

Storage Conditions: Place the vials in stability chambers maintained at the following conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Timepoints: Withdraw samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, and 24 months for long-term; 0, 1, 3, and 6 months for accelerated).

-

Analysis: At each timepoint, analyze the samples for purity using the HPLC method detailed in Section 3.2 and for water content using the Karl Fischer titration method in Section 3.3.

Caption: Workflow for a long-term and accelerated stability study.

Data Presentation:

The results should be summarized in tables for easy comparison.

Table 2: Illustrative Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)

| Timepoint (Months) | Purity (%) | Appearance | Water Content (ppm) |

| 0 | 99.8 | Colorless liquid | 50 |

| 3 | |||

| 6 | |||

| 12 | |||

| 24 |

Table 3: Illustrative Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)

| Timepoint (Months) | Purity (%) | Appearance | Water Content (ppm) |

| 0 | 99.8 | Colorless liquid | 50 |

| 1 | |||

| 3 | |||

| 6 |

HPLC Method for Purity Assessment

This method allows for the quantification of 3,4-Difluorobenzoyl chloride and its primary degradant, 3,4-Difluorobenzoic acid.

Objective: To determine the purity of 3,4-Difluorobenzoyl chloride and quantify the amount of 3,4-Difluorobenzoic acid.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation:

-

Accurately weigh and dissolve reference standards of 3,4-Difluorobenzoyl chloride and 3,4-Difluorobenzoic acid in anhydrous acetonitrile to prepare stock solutions.

-

Perform serial dilutions to create a series of calibration standards.

-

-

Sample Preparation:

-

In an inert atmosphere, accurately weigh a sample of 3,4-Difluorobenzoyl chloride and dissolve it in a known volume of anhydrous acetonitrile.

-

-

Analysis:

-

Inject the standards and samples onto the HPLC system.

-

Integrate the peak areas for 3,4-Difluorobenzoyl chloride and 3,4-Difluorobenzoic acid.

-

-

Calculation:

-

Construct a calibration curve for each compound.

-

Calculate the concentration of the analyte and its degradant in the sample.

-

Determine the purity of the 3,4-Difluorobenzoyl chloride.

-

Karl Fischer Titration for Moisture Content

This method is used to accurately determine the water content in the sample.

Objective: To quantify the moisture content in a sample of 3,4-Difluorobenzoyl chloride.

Instrumentation: A coulometric or volumetric Karl Fischer titrator.

Reagents: Anhydrous methanol, Karl Fischer reagent.

Procedure:

-

Titrator Preparation: Ensure the titration cell is dry and sealed from atmospheric moisture.

-

Sample Introduction: In an inert atmosphere, accurately weigh and inject a sample of 3,4-Difluorobenzoyl chloride into the titration cell.

-

Titration: The instrument will automatically titrate the sample to the endpoint.

-

Calculation: The instrument's software will calculate the water content, typically expressed in parts per million (ppm) or as a percentage.

Handling and Safety Precautions

Due to its corrosive and reactive nature, strict adherence to safety protocols is essential when handling 3,4-Difluorobenzoyl chloride.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood.

-

Inert Atmosphere: For transfers and weighing, use an inert atmosphere glovebox to minimize exposure to moisture.

-

Spills: In case of a spill, absorb the material with a dry, inert absorbent and dispose of it as hazardous waste. Do not use water to clean up spills.

Caption: Logical workflow for the safe handling of 3,4-Difluorobenzoyl chloride.

By adhering to these storage and handling guidelines and utilizing the provided experimental protocols, researchers can ensure the quality and integrity of 3,4-Difluorobenzoyl chloride for their synthetic needs, leading to more reliable and reproducible results in drug discovery and development.

References

The Electrophilic Nature of Difluorinated Aromatic Compounds: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluorinated aromatic compounds represent a pivotal class of molecules in modern chemistry, particularly in the realms of medicinal chemistry and materials science. The introduction of two fluorine atoms onto an aromatic ring profoundly alters its electronic properties, rendering the ring electron-deficient and thus highly electrophilic. This enhanced electrophilicity is the cornerstone of their utility, enabling a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr), and facilitating their use as targeted covalent inhibitors in drug discovery. This technical guide provides an in-depth exploration of the electrophilic nature of difluorinated aromatic compounds, covering their synthesis, reactivity, and applications, with a focus on quantitative data and detailed experimental methodologies.

Introduction: The Impact of Difluorination on Aromatic Electrophilicity

The substitution of hydrogen with fluorine, the most electronegative element, dramatically influences the electron density of an aromatic ring. The strong inductive electron-withdrawing effect (-I) of the two fluorine atoms significantly reduces the electron density of the π-system, making the aromatic ring susceptible to attack by nucleophiles. This effect is more pronounced than in their monofluorinated counterparts.

The electrophilicity of difluorinated benzenes is dependent on the substitution pattern. For instance, in nucleophilic aromatic substitution reactions, the presence of an additional electron-withdrawing group, such as a nitro group, further enhances the electrophilic character of the ring, facilitating the displacement of a leaving group.

Quantitative Analysis of Electrophilicity

The electrophilic nature of difluorinated aromatic compounds can be quantified through kinetic studies of their reactions and by examining the influence of fluorine substituents on the electronic properties of the aromatic ring using Hammett constants.

Kinetic Data from Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction that highlights the electrophilic character of difluorinated aromatic compounds. The rate of these reactions is a direct measure of the electrophilicity of the aromatic ring. Below are kinetic data for the SNAr reaction of 2,4-difluoronitrobenzene with different nucleophiles.

| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Pyrrolidine | Ethanol | 90 | 23.70 x 10⁻³ | [1] |

| Morpholine | Ethanol | 90 | 6.90 x 10⁻³ | [1] |

Note: The presence of the nitro group in 2,4-difluoronitrobenzene significantly activates the ring towards nucleophilic attack. The rate constants illustrate the high reactivity of this difluorinated aromatic compound.

Hammett Substituent Constants

The Hammett equation, log(k/k₀) = σρ, provides a means to quantify the electronic effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a substituent. For fluorine, the Hammett constants indicate its electron-withdrawing nature.

| Substituent | σ (meta) | σ (para) | Reference |

| -F | 0.34 | 0.06 | [2] |

Note: The positive σ values confirm the electron-withdrawing nature of fluorine. The σmeta value is larger than the σpara value due to the dominance of the inductive effect at the meta position, while at the para position, the electron-donating resonance effect (+M) partially counteracts the inductive effect. In difluorinated systems, the overall electronic effect is a combination of the effects of both fluorine atoms, leading to a more pronounced electron-deficient character of the aromatic ring.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and kinetic analysis of difluorinated aromatic compounds.

Synthesis of 2,4-Difluoronitrobenzene

This protocol describes the nitration of 1,3-difluorobenzene to produce 2,4-difluoronitrobenzene.

Materials:

-

1,3-Difluorobenzene

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Crushed ice

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid to 0 °C.

-

Slowly add 1,3-difluorobenzene to the cooled sulfuric acid while maintaining the temperature at 0 °C.

-

Add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the 2,4-difluoronitrobenzene by vacuum distillation.[3]

Kinetic Analysis of SNAr Reaction by UV-Vis Spectrophotometry

This protocol outlines a method for determining the kinetics of the reaction between 2,4-difluoronitrobenzene and an amine nucleophile.

Materials and Equipment:

-

2,4-Difluoronitrobenzene

-

Amine nucleophile (e.g., morpholine)

-

Ethanol (spectroscopic grade)

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes

Procedure:

-

Prepare stock solutions of 2,4-difluoronitrobenzene and the amine nucleophile in ethanol.

-

To study the reaction under pseudo-first-order conditions, ensure the concentration of the amine is at least 10-fold greater than the concentration of 2,4-difluoronitrobenzene.

-

Equilibrate the solutions and the spectrophotometer cell holder to the desired reaction temperature (e.g., 25 °C).

-

In a quartz cuvette, mix the amine solution with a small volume of the 2,4-difluoronitrobenzene stock solution to initiate the reaction.

-

Immediately start monitoring the change in absorbance at a wavelength where the product absorbs and the reactants do not (e.g., around 330-550 nm for the formation of the product of the reaction between 1-fluoro-2,4-dinitrobenzene and biothiols).[4]

-

Record the absorbance at regular time intervals until the reaction is complete.

-

The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a single exponential equation.

-

The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of the amine nucleophile.

Visualization of Mechanisms and Workflows

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction of a difluorinated aromatic compound typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Synthetic Workflow for a Difluorinated Aromatic Compound

The synthesis of functionalized difluorinated aromatic compounds often involves multiple steps, as illustrated in the workflow for the synthesis of 2,4-difluorophenol from 1,3-difluorobenzene.

References

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Building Blocks in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. It is estimated that approximately 30% of all new approved drugs incorporate one or more fluorine atoms.[1] This prevalence is due to the unique physicochemical properties that fluorine imparts, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[2] This in-depth technical guide provides a comprehensive overview of fluorinated building blocks in organic synthesis, including their impact on molecular properties, key synthetic strategies, and detailed experimental protocols.

The strategic placement of fluorine can dramatically alter a molecule's characteristics. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol, significantly higher than a typical carbon-hydrogen (C-H) bond (around 104.9 kcal/mol).[3] This inherent strength makes the C-F bond resistant to metabolic cleavage by enzymes like cytochrome P450, a common strategy for enhancing a drug's half-life.[4][5] Furthermore, fluorine's high electronegativity (3.98 on the Pauling scale) and small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å) allow it to act as a "super hydrogen," exerting powerful electronic effects with minimal steric hindrance.[6] These electronic effects can modulate the acidity (pKa) of nearby functional groups and alter the lipophilicity (logP) of the molecule, which in turn affects its solubility, permeability, and target engagement.[7]

Impact of Fluorination on Physicochemical Properties

The introduction of fluorine or fluorine-containing groups has a profound and predictable impact on several key molecular properties that are critical for drug design and development.

Data Presentation: Physicochemical Properties

The following tables summarize the quantitative effects of fluorination on pKa, lipophilicity (logP), and the C-F bond dissociation energy.

| Compound Pair | Non-Fluorinated pKa | Fluorinated pKa | ΔpKa | Reference(s) |

| Acetic Acid / Fluoroacetic Acid | 4.76 | 2.58 | -2.18 | [8][9] |

| Acetic Acid / Difluoroacetic Acid | 4.76 | 1.22 | -3.54 | [8] |

| Acetic Acid / Trifluoroacetic Acid | 4.76 | 0.03 | -4.73 | [8] |

| Aniline / 4-Fluoroaniline | 4.63 | 4.65 | +0.02 | [7] |

| Piperidine / 4-Fluoropiperidine | 11.12 | 10.79 | -0.33 | [7] |

Table 1: Comparative pKa Values of Non-Fluorinated and Fluorinated Compounds. The strong electron-withdrawing nature of fluorine generally lowers the pKa of nearby acidic protons and the pKa of the conjugate acids of basic groups.

| Compound Pair | Non-Fluorinated logP | Fluorinated logP | ΔlogP | Reference(s) |

| Benzene / Fluorobenzene | 2.13 | 2.27 | +0.14 | [10] |

| Toluene / 4-Fluorotoluene | 2.73 | 2.85 | +0.12 | [10] |

| Anisole / 4-Fluoroanisole | 2.11 | 2.26 | +0.15 | [10] |

| Phenylcyclohexane / 4-Fluorophenylcyclohexane | 5.48 | 5.30 | -0.18 | [11] |

Table 2: Comparative logP Values of Non-Fluorinated and Fluorinated Compounds. The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom on an aromatic ring generally increases logP, increasing fluorination on aliphatic systems can lead to a decrease in lipophilicity.[10][11]

| Bond | Bond Dissociation Energy (kcal/mol) | Reference(s) |

| CH3-H | 104.9 | [3] |

| CH3-F | 115 | [3] |

| C6H5-H | 111 | [12] |

| C6H5-F | 125.6 | [12] |

| CF3-H | 106.6 | [13] |

Table 3: Comparative Bond Dissociation Energies. The significantly higher bond dissociation energy of the C-F bond compared to the C-H bond is a primary reason for the increased metabolic stability of fluorinated compounds.

Metabolic Stability

The replacement of a metabolically labile C-H bond with a robust C-F bond is a widely employed strategy to block oxidative metabolism.[4] This can lead to a longer in vivo half-life, reduced clearance, and improved bioavailability.

| Compound Pair | Non-Fluorinated Half-life (t½, min) | Fluorinated Half-life (t½, min) | Fold Increase | Reference(s) |

| Quinoline / 7-Fluoroquinoline | 25 | 45 | 1.8 | [14] |

| Chloroindane / Fluorinated Chloroindane | 30 | 60 (Illustrative) | 2.0 | [5] |

Table 4: Comparative Metabolic Stability in Human Liver Microsomes (HLM). The data illustrates the general trend of increased metabolic stability upon fluorination. Note that the chloroindane data is illustrative of the expected trend.

Synthetic Strategies for Introducing Fluorine

There are two primary strategies for the synthesis of fluorinated molecules: the building block approach and late-stage fluorination .

-

Building Block Approach: This strategy involves the use of pre-fluorinated, structurally simple molecules that are incorporated into a larger target molecule through standard organic reactions. This is a robust and often high-yielding approach, as the fluorine is introduced early in the synthetic sequence. A vast array of fluorinated building blocks are commercially available.[1][15]

-

Late-Stage Fluorination (LSF): LSF involves the introduction of fluorine in the final or penultimate step of a synthesis. This approach is particularly valuable for the rapid generation of fluorinated analogues for structure-activity relationship (SAR) studies, as it allows for the diversification of a common, non-fluorinated intermediate.

Logical Relationships: Choosing a Fluorination Strategy

The choice between the building block approach and late-stage fluorination depends on several factors, including the availability of starting materials, the complexity of the target molecule, and the goals of the synthesis.

Caption: A decision tree to guide the selection of a fluorination strategy.

Experimental Protocols

This section provides detailed methodologies for key experiments involving fluorinated building blocks and fluorinating reagents.

Protocol 1: Synthesis of a Trifluoromethylated Pyrazole using a Fluorinated Building Block

This protocol describes the synthesis of a 3-trifluoromethylpyrazole via a [3+2] cycloaddition of an in situ generated trifluoroacetonitrile imine with an enone, followed by oxidative aromatization.[16][17]

Materials:

-

Chalcone (1.0 equiv)

-

3-Bromo-3,3-difluoro-2-oxopropanenitrile (hydrazonoyl bromide precursor, 1.2 equiv)

-

Triethylamine (Et3N, 2.0 equiv)

-

Toluene

-

Manganese dioxide (MnO2, 5.0 equiv)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a solution of the chalcone (1.0 equiv) in toluene, add triethylamine (2.0 equiv).

-

Slowly add a solution of 3-bromo-3,3-difluoro-2-oxopropanenitrile (1.2 equiv) in toluene to the reaction mixture at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring the formation of the pyrazoline intermediate by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove triethylammonium bromide and concentrate the filtrate under reduced pressure.

-

Dissolve the crude pyrazoline in DMSO.

-

Add activated manganese dioxide (5.0 equiv) in portions to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the aromatization by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-trifluoromethylpyrazole.

Protocol 2: Electrophilic Fluorination of an Activated Methylene Compound using Selectfluor™

This protocol details the monofluorination of a 1,3-dicarbonyl compound using Selectfluor™.[18][19]

Materials:

-

1,3-Dicarbonyl compound (e.g., dibenzoylmethane, 1.0 equiv)

-

Selectfluor™ (1.1 equiv)

-

Acetonitrile (CH3CN)

Procedure:

-

Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in acetonitrile in a round-bottom flask.

-

Add Selectfluor™ (1.1 equiv) to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the monofluorinated 1,3-dicarbonyl compound.

Protocol 3: Nucleophilic Deoxyfluorination of an Alcohol using DAST

This protocol describes the conversion of a primary or secondary alcohol to the corresponding fluoride using diethylaminosulfur trifluoride (DAST).[13][20]

Materials:

-

Alcohol (1.0 equiv)

-

Diethylaminosulfur trifluoride (DAST, 1.2 equiv)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

-

Caution: DAST is moisture-sensitive and can decompose exothermically. Handle in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).

-

Dissolve the alcohol (1.0 equiv) in anhydrous DCM in a flame-dried flask equipped with a magnetic stir bar and a dropping funnel, under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.2 equiv) dropwise to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-12 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NaHCO3 solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x volume of aqueous layer).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the alkyl fluoride.

Protocol 4: Trifluoromethylthiolation of an Indole using N-(Trifluoromethylthio)saccharin

This protocol outlines the electrophilic trifluoromethylthiolation of indole.[1][21]

Materials:

-

Indole (1.0 equiv)

-

N-(Trifluoromethylthio)saccharin (1.1 equiv)

-

2,2,2-Trifluoroethanol (TFE)

Procedure:

-

In a vial, dissolve indole (1.0 equiv) in 2,2,2-trifluoroethanol.

-

Add N-(Trifluoromethylthio)saccharin (1.1 equiv) to the solution.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-(trifluoromethylthio)indole.

Visualization of Experimental Workflows and Signaling Pathways

Comparative Workflow: Building Block vs. Late-Stage Fluorination

The following diagram illustrates the divergent and convergent nature of the two primary fluorination strategies in the context of a drug discovery program.

Caption: A comparison of the building block and late-stage fluorination workflows.

Reactivity of Fluorinating Agents

Fluorinating agents can be broadly classified as nucleophilic or electrophilic, each with distinct reactivity profiles.

Caption: A diagram illustrating the types and reactivities of fluorinating agents.

Conclusion

The use of fluorinated building blocks is an indispensable strategy in modern organic synthesis. A thorough understanding of the effects of fluorination on molecular properties, coupled with a knowledge of the available synthetic methodologies, empowers researchers to design and create novel molecules with enhanced performance characteristics. The choice between a building block approach and late-stage fluorination is a critical decision that should be guided by the specific goals of the synthetic campaign. As the demand for sophisticated fluorinated molecules continues to grow, so too will the development of new and innovative fluorinated building blocks and fluorination methods.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Efficient Difluoromethylation of Alcohols Using TMSCF2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 16. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 20. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. benchchem.com [benchchem.com]

The Strategic Role of Fluorine in Modifying Molecular Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine into molecular scaffolds is a powerful and widely adopted strategy in modern drug discovery. This technical guide provides a comprehensive overview of the transformative role of fluorine in modulating key molecular properties essential for therapeutic efficacy. By leveraging its unique electronic characteristics, small size, and high bond strength, fluorine substitution can profoundly influence a molecule's acidity (pKa), lipophilicity (logP), metabolic stability, and target binding affinity. This guide will delve into the core principles of fluorination, present quantitative data to illustrate its effects, provide detailed experimental protocols for assessing these properties, and visualize key concepts and workflows to offer a practical resource for researchers in the field.

Introduction: The Unique Attributes of Fluorine

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable tool in medicinal chemistry. Its van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a bioisostere of a hydrogen atom or a hydroxyl group with minimal steric perturbation.[1] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often imparts significant metabolic stability to drug candidates by blocking sites susceptible to oxidative metabolism.[2][3] Furthermore, the strong electron-withdrawing nature of fluorine can dramatically alter the electronic properties of a molecule, influencing its acidity, basicity, and interactions with biological targets.[1]

Impact of Fluorination on Key Molecular Properties

The strategic incorporation of fluorine can be used to fine-tune a range of physicochemical and pharmacokinetic properties of a drug candidate.

Modulation of Acidity and Basicity (pKa)

The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can significantly alter the pKa of nearby acidic or basic functional groups. This modulation of ionization state at physiological pH is crucial for optimizing a drug's solubility, permeability, and target engagement.

-

Lowering the pKa of Bases: Introducing fluorine atoms near a basic nitrogen center, such as in an amine, can significantly decrease its basicity (lower its pKa). This can be advantageous for improving oral bioavailability, as a less basic compound will be less protonated in the acidic environment of the stomach, facilitating its absorption across cell membranes.[1]

-

Increasing the Acidity of Acids: Conversely, fluorination can increase the acidity (lower the pKa) of acidic functional groups.

Table 1: Quantitative Effect of Fluorination on the pKa of Amines and Heterocycles

| Parent Compound | Fluorinated Analog | Position of Fluorine | ΔpKa (pKa_parent - pKa_analog) | Reference |

| Aniline | 4-Fluoroaniline | para | 0.9 | [4] |

| Aniline | 3-Fluoroaniline | meta | 1.0 | [4] |

| Aniline | 2-Fluoroaniline | ortho | 1.5 | [4] |

| Pyridine | 2-Fluoropyridine | 2-position | 5.9 | [4] |

| Piperidine | 4-Fluoropiperidine | 4-position | ~1.0-2.0 | Fictional Example |

Altering Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorine on lipophilicity is complex and context-dependent.

-

Aromatic Systems: In aromatic rings, the substitution of a hydrogen atom with fluorine generally leads to a slight increase in lipophilicity.[5]

-

Aliphatic Systems: In aliphatic systems, the effect is less predictable. Monofluorination can sometimes decrease lipophilicity, while the introduction of a trifluoromethyl (-CF3) group almost always significantly increases it.[5]

Table 2: Quantitative Effect of Fluorination on the logP of Aromatic Compounds

| Parent Compound | Fluorinated Analog | Change in logP (logP_analog - logP_parent) | Reference |

| Benzene | Fluorobenzene | +0.14 | [5] |

| Benzene | Chlorobenzene | +0.71 | [5] |

| Benzene | Bromobenzene | +0.86 | [5] |

| Toluene | 4-Fluorotoluene | +0.15 | Fictional Example |

Enhancing Metabolic Stability

One of the most common applications of fluorination is to block metabolic "soft spots" in a molecule that are susceptible to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes.[2][3] Replacing a metabolically labile C-H bond with a robust C-F bond can significantly increase a drug's half-life and oral bioavailability.

Table 3: Impact of Fluorination on Metabolic Stability (Half-life)

| Parent Compound | Fluorinated Analog | Metabolic Pathway Blocked | Fold Increase in Half-life (t½) | Reference |

| Aromatic Compound A | 4-Fluoro-Aromatic Compound A | Aromatic hydroxylation | 5-fold | Fictional Example |

| Benzylic Compound B | α-Fluoro-Benzylic Compound B | Benzylic oxidation | 10-fold | Fictional Example |

| Methoxy Compound C | O-Difluoromethyl Compound C | O-demethylation | 8-fold | Fictional Example |

Modifying Binding Affinity and Selectivity

Fluorine can influence a drug's binding affinity for its target protein through a variety of mechanisms:

-

Direct Interactions: The polarized C-F bond can participate in favorable electrostatic interactions, including dipole-dipole and multipolar interactions with the protein backbone or side chains. Fluorine can also act as a weak hydrogen bond acceptor.

-

Conformational Effects: The introduction of fluorine can alter the conformational preferences of a molecule, pre-organizing it into a bioactive conformation that binds more tightly to the target.

-

Altering Hydrophobic Interactions: As discussed, fluorination can modify the lipophilicity of a molecule, which can impact its hydrophobic interactions within the binding pocket.

A notable application of this is in the design of kinase inhibitors, where the strategic placement of fluorine atoms can enhance potency and selectivity.[6][7]

Experimental Protocols

Accurate assessment of the physicochemical and metabolic properties of fluorinated compounds is crucial for successful drug development. The following are detailed methodologies for key in vitro assays.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the test compound (typically 1-10 mM) in a suitable solvent (e.g., water, methanol/water).

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the test compound solution in a beaker with a magnetic stir bar.

-

If the compound is a base, add a known excess of the standard acid solution. If it is an acid, add a known excess of the standard base solution.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Titrate the solution with the standard base (for an acidified base) or acid (for an alkalinized acid) solution in small, precise increments using a burette.

-

Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve. For polyprotic compounds, multiple inflection points and pKa values may be observed.

-

Determination of logP by the Shake-Flask Method

Objective: To measure the partition coefficient of a compound between n-octanol and water.

Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by vigorously shaking equal volumes of the two solvents together and allowing them to separate.

-

-

Partitioning:

-

Prepare a stock solution of the test compound in the aqueous phase.

-